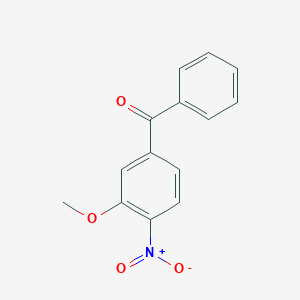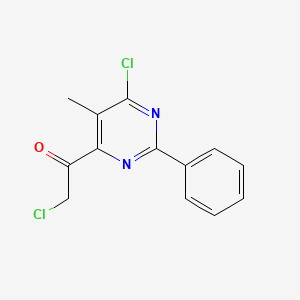
1,1,3-Trimethyl-3-phenyl-1,3-disiletane
Overview
Description
1,1,3-Trimethyl-3-phenyl-1,3-disiletane is an organosilicon compound characterized by the presence of silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane typically involves the reaction of phenylsilane with trimethylsilyl chloride under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the disiletane ring. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are maintained to ensure optimal reaction rates.
Solvent: Anhydrous solvents like toluene or dichloromethane are commonly used to dissolve the reactants and maintain an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trimethyl-3-phenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like platinum or palladium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1,1,3-Trimethyl-3-phenyl-1,3-disiletane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in silicone-based medical devices and implants.
Industry: Utilized in the production of high-performance polymers and resins, contributing to the development of advanced materials with enhanced durability and stability.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The pathways involved include:
Formation of Siloxane Bonds: The silicon atoms can react with hydroxyl groups to form siloxane bonds, contributing to the stability and functionality of the compound.
Coordination with Metal Ions:
Comparison with Similar Compounds
1,1,3-Trimethyl-3-phenylindane: Similar in structure but lacks silicon atoms, resulting in different chemical properties and reactivity.
1,1,3-Trimethyl-3-phenylsilane: Contains silicon atoms but differs in the arrangement of functional groups, leading to variations in reactivity and applications.
Uniqueness: 1,1,3-Trimethyl-3-phenyl-1,3-disiletane is unique due to the presence of two silicon atoms within its structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1,1,3-trimethyl-3-phenyl-1,3-disiletane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si2/c1-12(2)9-13(3,10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGWTZPFQVIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C1)(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571976 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7550-40-5 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
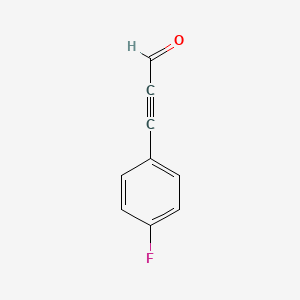
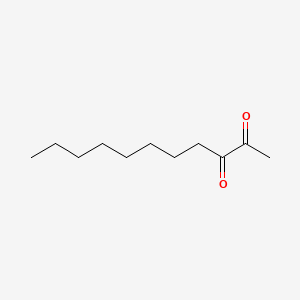
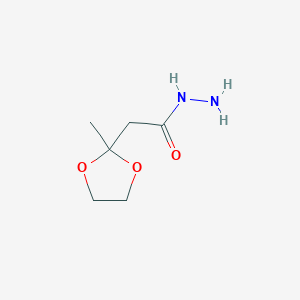
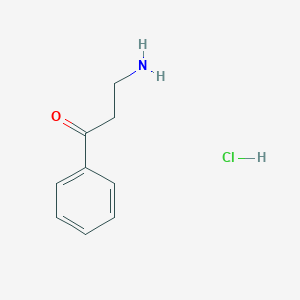
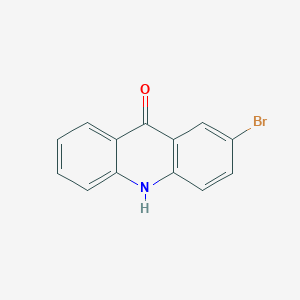
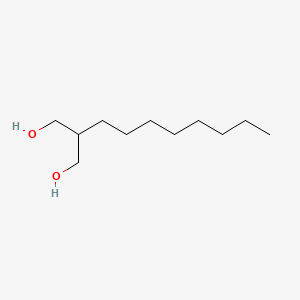
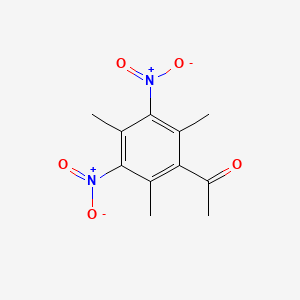
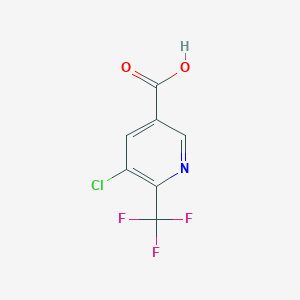
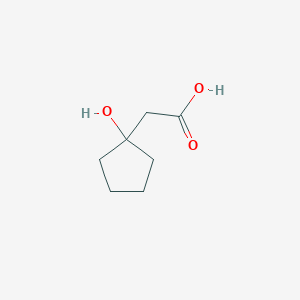
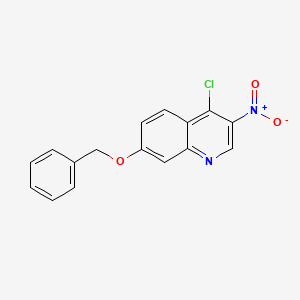
![4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline](/img/structure/B3056887.png)
